molecular formula C19H18N4O4S2 B3205172 4-(3-(2-(Phenylsulfonamido)thiazol-4-yl)propanamido)benzamide CAS No. 1040641-20-0

4-(3-(2-(Phenylsulfonamido)thiazol-4-yl)propanamido)benzamide

Cat. No. B3205172
CAS RN: 1040641-20-0
M. Wt: 430.5 g/mol
InChI Key: JJPQDZFTFDMKAR-UHFFFAOYSA-N
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Description

This compound is a derivative of thiazole . Thiazoles are important heterocyclic compounds that have been studied extensively due to their diverse biological activities . They are known to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Synthesis Analysis

The synthesis of thiazole derivatives has been a fascinating field in therapeutic science . Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives have been reported to exhibit various biological activities such as antimicrobial & antifungal, anti-inflammatory, anticancer, antihypertensive, anti-HIV, anticonvulsant, and antidiabetic activities . The thiazole ring is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Advantages and Limitations for Lab Experiments

One advantage of 4-(3-(2-(Phenylsulfonamido)thiazol-4-yl)propanamido)benzamide 1 is that it has shown efficacy in various cancer cell lines, suggesting that it may have broad-spectrum anti-cancer activity. However, one limitation is that it has not yet been tested in animal models or clinical trials, so its safety and efficacy in humans is not yet known.

Future Directions

There are several future directions for research on 4-(3-(2-(Phenylsulfonamido)thiazol-4-yl)propanamido)benzamide 1. One direction is to further investigate its mechanism of action and identify the specific signaling pathways it targets. Another direction is to test its efficacy in animal models and eventually in clinical trials. Additionally, researchers could investigate potential combination therapies with other anti-cancer agents to enhance its efficacy. Finally, researchers could investigate the potential use of this compound 1 in other diseases, such as inflammatory disorders or neurodegenerative diseases, given its activity against carbonic anhydrase IX and histone deacetylase.

Scientific Research Applications

Compound 1 has shown promising results in preclinical studies as a potential anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Compound 1 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical Analysis

Biochemical Properties

4-(3-(2-(Phenylsulfonamido)thiazol-4-yl)propanamido)benzamide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . Additionally, the sulfonamide group can inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in tissues . These interactions suggest that this compound may have potential therapeutic applications in conditions related to oxidative stress and acid-base imbalances.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating the activity of key signaling molecules such as NF-κB and caspases, this compound can alter gene expression patterns and cellular metabolism . These effects highlight its potential as an anti-inflammatory and anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to specific biomolecules, including enzymes and receptors, to modulate their activity . For instance, the thiazole ring can form hydrogen bonds with amino acid residues in enzyme active sites, leading to enzyme inhibition or activation . Additionally, the sulfonamide group can interact with metal ions in metalloenzymes, altering their catalytic activity . These interactions result in changes in gene expression and cellular function, contributing to the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo degradation, leading to the formation of metabolites with different biological properties . These temporal effects are important for designing experiments and interpreting results in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to maximize benefits while minimizing risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites . These metabolites may have different biological activities and contribute to the overall pharmacological profile of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in target tissues . Additionally, binding to plasma proteins such as albumin can influence its distribution and bioavailability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization allows it to interact with key biomolecules and exert its effects on cellular processes .

properties

IUPAC Name

4-[3-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]propanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S2/c20-18(25)13-6-8-14(9-7-13)21-17(24)11-10-15-12-28-19(22-15)23-29(26,27)16-4-2-1-3-5-16/h1-9,12H,10-11H2,(H2,20,25)(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPQDZFTFDMKAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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